

# A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)

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## Compound of Interest

Compound Name: 2-Methylthiazolidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylthiazolidine-4-carboxylic acid** (MTCA), a heterocyclic compound of significant interest in various scientific fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on its role as a cysteine prodrug and its metabolic implications.

## Chemical Identity and Synonyms

**2-Methylthiazolidine-4-carboxylic acid**, commonly abbreviated as MTCA, is a derivative of the amino acid cysteine. It is characterized by a thiazolidine ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

| Identifier Type                        | Identifier                                       | Source |
|--|--|--------|
| IUPAC Name                             | 2-methyl-1,3-thiazolidine-4-carboxylic acid      | [1]    |
| CAS Number                             | 4165-32-6  | [1]    |
| Molecular Formula                      | C5H9NO2S   | [1]    |
| PubChem CID                            | 160736   | [1]    |
| MeSH Entry Terms                       | 2-methylthiazolidine-4-carboxylic acid, MTCA cpd | [1]    |
| Synonyms                               | 4-Thiazolidinecarboxylic acid, 2-methyl-         | [1]    |
| 2-Methyl-4-thiazolidinecarboxylic acid | [1]  |        |
| MTCA                                   | [2]  |        |

## Physicochemical Properties

A summary of the key physicochemical properties of MTCA is presented below.

| Property         | Value                                 | Source |
|------------------|---------------------------------------|--------|
| Molecular Weight | 147.20 g/mol                          | [1]    |
| Appearance       | White to off-white crystalline powder | [3]    |
| Melting Point    | 152-156 °C                            |        |
| Water Solubility | 30.91 g/L (at 21 °C)                  |        |

## Synthesis of 2-Methylthiazolidine-4-carboxylic Acid

The synthesis of MTCA typically involves the condensation reaction between L-cysteine and acetaldehyde. A general protocol for the synthesis of 2-substituted-thiazolidine-4-carboxylic

acids is described below and can be adapted for MTCA.

## Experimental Protocol: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids (Adaptable for MTCA)

This protocol describes a general method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, which can be modified for the synthesis of MTCA by substituting the aromatic aldehyde with acetaldehyde.<sup>[4]</sup>

### Materials:

- L-cysteine hydrochloride
- Acetaldehyde (in place of an aromatic aldehyde)
- Sodium acetate
- Distilled water
- Ethanol

### Procedure:

- Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.
- Add sodium acetate (0.64 mmol) to the solution.
- In a separate flask, prepare a solution of acetaldehyde (0.98 mmol) in 26 mL of ethanol.
- Add the acetaldehyde solution to the L-cysteine solution in a round bottom flask.
- Stir the reaction mixture vigorously at room temperature for approximately 24 hours.
- Precipitation of the product should occur. To enhance precipitation, the reaction vessel can be placed in an ice-cold water bath.
- Separate the precipitate by suction filtration.

- Wash the collected solid several times with cold ethanol.
- The resulting solid is **2-Methylthiazolidine-4-carboxylic acid**. Further purification can be achieved by recrystallization.

## Analytical Methodologies

The quantification and characterization of MTCA in biological and chemical matrices are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

### Experimental Protocol: HPLC-MS/MS for Thiazolidine Carboxylic Acid Derivatives (Adaptable for MTCA)

The following protocol, developed for a similar thiazolidine derivative, can be adapted for the quantitative analysis of MTCA in plasma.<sup>[5][6]</sup>

#### Sample Preparation (Human Plasma):<sup>[6]</sup>

- To 50 µL of a plasma sample, add 5 µL of an appropriate internal standard solution.
- Add 30 µL of acetonitrile (ACN) and vortex the mixture at 3000 rpm for 10 minutes at 25 °C.
- Deproteinize the sample by ultrafiltration at 12,000 g for 7 minutes at 25 °C.
- Dilute 5 µL of the obtained ultrafiltrate 50-fold with a mixture of mobile phase solvents A and B (60:40 v/v).
- Clarify the resulting solution using a syringe filter before injection into the HPLC-MS/MS system.

#### HPLC-MS/MS Conditions:<sup>[6]</sup>

- Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 µm)
- Column Temperature: 20 °C
- Mobile Phase:

- Solvent A: 0.1% formic acid in water:ACN (95:5, v/v)
- Solvent B: 0.1% formic acid in water:ACN (5:95, v/v)
- Flow Rate: 0.3 mL/min
- Gradient Elution:
  - 0–2 min: 40% Solvent B
  - 2–4 min: Gradient from 40% to 0% Solvent B
  - 4–6 min: Gradient from 0% to 40% Solvent B
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) with optimized multiple reaction monitoring (MRM) transitions for MTCA and the internal standard.

## Biological Role and Signaling Pathways

MTCA is primarily recognized as a prodrug of L-cysteine.[2] It can be formed endogenously from the condensation of cysteine and acetaldehyde, a metabolite of ethanol.[2] The thiazolidine ring of MTCA can undergo non-enzymatic hydrolysis to release L-cysteine. This release of cysteine can, in turn, contribute to the synthesis of glutathione (GSH), a major intracellular antioxidant.

## Metabolic Pathway of MTCA Formation and Cysteine Release

The formation of MTCA from acetaldehyde and cysteine and its subsequent hydrolysis back to cysteine is a key pathway. This process can be considered a detoxification route for acetaldehyde.

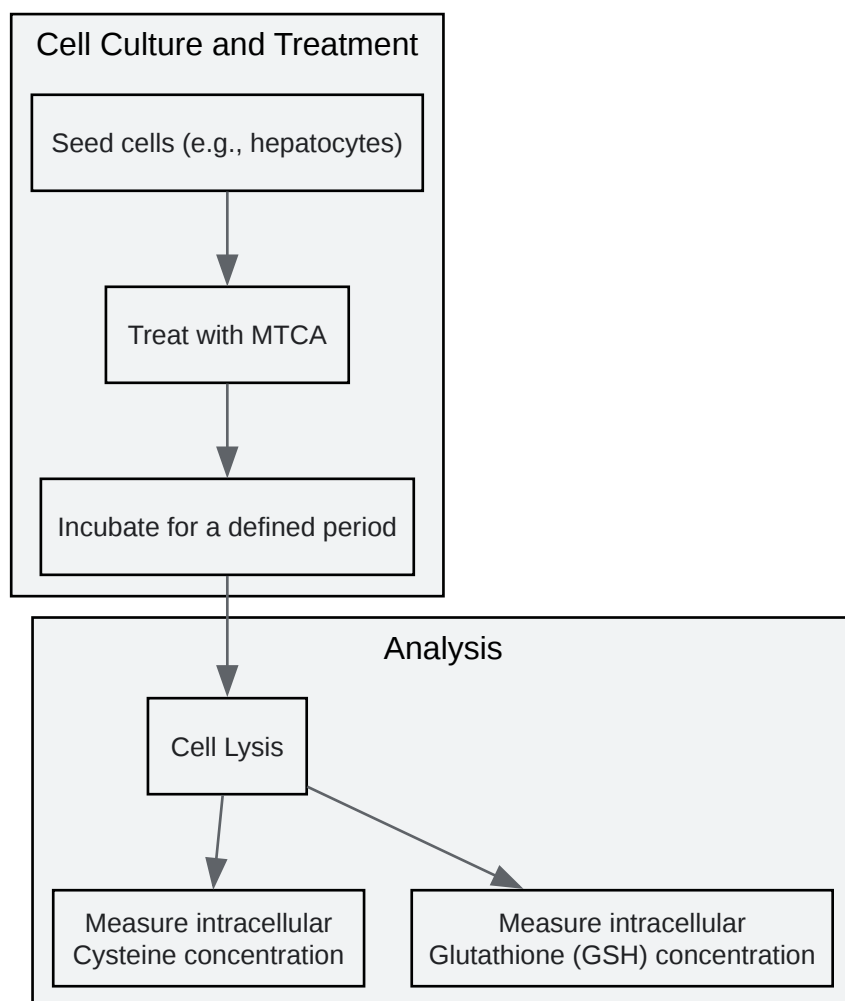


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*Metabolic pathway of MTCA formation and its role as a cysteine prodrug.*

## Experimental Workflow for Assessing MTCA as a Cysteine Prodrug

To experimentally verify the function of MTCA as a cysteine prodrug, a workflow involving cell culture, treatment, and subsequent measurement of intracellular cysteine and glutathione levels can be employed.



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*Experimental workflow to evaluate MTCA as a cysteine prodrug.*

## Experimental Protocols for Biological Activity

## Protocol for Measuring Total Glutathione Levels

This protocol is based on the enzymatic recycling method using glutathione reductase.[7]

### Materials:

- Cell lysate prepared from MTCA-treated and control cells
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Glutathione reductase
- $\beta$ -Nicotinamide adenine dinucleotide phosphate ( $\beta$ -NADPH)
- Assay buffer
- 96-well microplate and reader

### Procedure:

- Prepare cell lysates from both control and MTCA-treated cells. Deproteination of the samples is required.
- Prepare a standard curve using known concentrations of glutathione.
- In a 96-well plate, add the cell lysate samples and glutathione standards in duplicate.
- Prepare a reaction mixture containing DTNB and glutathione reductase in the assay buffer.
- Prepare a separate solution of NADPH in the assay buffer.
- To each well containing the sample or standard, add the DTNB/glutathione reductase reaction mixture.
- Initiate the reaction by adding the NADPH solution to each well.
- Immediately measure the absorbance at 405 or 412 nm at 30-second intervals for 3 minutes.
- The rate of change in absorbance is proportional to the total glutathione concentration.

- Calculate the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

## Protocol for In Vitro Antioxidant Activity (DPPH Assay)

This protocol provides a general method to assess the radical scavenging activity of MTCA.[\[8\]](#)  
[\[9\]](#)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- MTCA
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate and reader

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol.
- Prepare a series of dilutions of MTCA and the positive control in the same solvent.
- In a 96-well microplate, add the DPPH working solution to each well.
- Add the different concentrations of MTCA and the positive control to the wells. Include a blank control with only the solvent.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at a wavelength of approximately 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$



- Plot the percentage of inhibition against the concentration of MTCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

## Conclusion

**2-Methylthiazolidine-4-carboxylic acid** is a versatile molecule with important implications in drug development and toxicology. Its role as a cysteine prodrug makes it a valuable tool for modulating intracellular cysteine and glutathione levels, thereby offering potential therapeutic benefits in conditions associated with oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with MTCA.

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